molecular formula C10H9BF2N2S B3030364 [2-[(Methylthio)(2H-pyrrol-2-ylidene)methyl]-1H-pyrrole](difluoroborane) CAS No. 892505-41-8

[2-[(Methylthio)(2H-pyrrol-2-ylidene)methyl]-1H-pyrrole](difluoroborane)

Cat. No.: B3030364
CAS No.: 892505-41-8
M. Wt: 238.07 g/mol
InChI Key: OSUYHKLOJHHXAI-UHFFFAOYSA-N
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Description

[2-[(Methylthio)(2H-pyrrol-2-ylidene)methyl]-1H-pyrrole](difluoroborane) is a useful research compound. Its molecular formula is C10H9BF2N2S and its molecular weight is 238.07 g/mol. The purity is usually 95%.
The exact mass of the compound [2-[(Methylthio)(2H-pyrrol-2-ylidene)methyl]-1H-pyrrole](difluoroborane) is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality [2-[(Methylthio)(2H-pyrrol-2-ylidene)methyl]-1H-pyrrole](difluoroborane) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [2-[(Methylthio)(2H-pyrrol-2-ylidene)methyl]-1H-pyrrole](difluoroborane) including the price, delivery time, and more detailed information at info@benchchem.com.

Biochemical Analysis

Biochemical Properties

2-[(Methylthio)(2H-pyrrol-2-ylidene)methyl]-1H-pyrrole(difluoroborane): plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase. These interactions are primarily through the binding of the difluoroborane group to the active sites of these enzymes, leading to modulation of their activity. Additionally, the methylthio group can form covalent bonds with cysteine residues in proteins, affecting their function and stability .

Cellular Effects

The effects of 2-[(Methylthio)(2H-pyrrol-2-ylidene)methyl]-1H-pyrrole(difluoroborane) on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, particularly those involved in apoptosis and cell proliferation. It can induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway, leading to the release of cytochrome c and activation of caspases. Furthermore, it affects gene expression by modulating transcription factors such as NF-κB and p53, which are critical for cell survival and proliferation .

Molecular Mechanism

At the molecular level, 2-[(Methylthio)(2H-pyrrol-2-ylidene)methyl]-1H-pyrrole(difluoroborane) exerts its effects through several mechanisms. It binds to the active sites of enzymes, inhibiting or activating their activity. For instance, the difluoroborane group can inhibit the activity of metalloproteases by chelating the metal ions required for their catalytic function. Additionally, this compound can induce changes in gene expression by interacting with DNA and histone proteins, leading to alterations in chromatin structure and transcriptional activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-[(Methylthio)(2H-pyrrol-2-ylidene)methyl]-1H-pyrrole(difluoroborane) change over time. This compound is relatively stable under standard laboratory conditions but can degrade upon prolonged exposure to light and heat. Over time, its effects on cellular function can diminish due to degradation products that may have reduced biological activity. Long-term studies have shown that continuous exposure to this compound can lead to adaptive responses in cells, such as upregulation of detoxifying enzymes and stress response pathways .

Dosage Effects in Animal Models

The effects of 2-[(Methylthio)(2H-pyrrol-2-ylidene)methyl]-1H-pyrrole(difluoroborane) vary with different dosages in animal models. At low doses, it can enhance cellular antioxidant defenses and improve metabolic function. At high doses, it can induce toxicity, leading to oxidative stress and damage to cellular components. Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic effects without causing adverse effects. Toxicity studies have shown that high doses can lead to liver and kidney damage in animal models .

Metabolic Pathways

2-[(Methylthio)(2H-pyrrol-2-ylidene)methyl]-1H-pyrrole(difluoroborane): is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are involved in its biotransformation and detoxification. The compound can also affect metabolic flux by modulating the activity of key metabolic enzymes, leading to changes in metabolite levels. For example, it can inhibit glycolytic enzymes, resulting in reduced glucose metabolism and altered energy production in cells .

Transport and Distribution

Within cells and tissues, 2-[(Methylthio)(2H-pyrrol-2-ylidene)methyl]-1H-pyrrole(difluoroborane) is transported and distributed through interactions with specific transporters and binding proteins. It can be actively transported into cells via organic anion transporters and distributed to various cellular compartments. The compound tends to accumulate in the mitochondria and endoplasmic reticulum, where it exerts its biochemical effects. Its localization is influenced by its chemical properties, such as lipophilicity and charge .

Subcellular Localization

The subcellular localization of 2-[(Methylthio)(2H-pyrrol-2-ylidene)methyl]-1H-pyrrole(difluoroborane) is critical for its activity and function. This compound is primarily localized in the mitochondria and endoplasmic reticulum, where it interacts with mitochondrial enzymes and proteins involved in oxidative stress responses. It can also be found in the nucleus, where it affects gene expression by interacting with DNA and histone proteins. Post-translational modifications, such as phosphorylation and ubiquitination, can influence its targeting to specific subcellular compartments .

Properties

IUPAC Name

2,2-difluoro-8-methylsulfanyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BF2N2S/c1-16-10-8-4-2-6-14(8)11(12,13)15-7-3-5-9(10)15/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSUYHKLOJHHXAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-]1(N2C=CC=C2C(=C3[N+]1=CC=C3)SC)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BF2N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

892505-41-8
Record name [2-[(Methylthio)(2H-pyrrol-2-ylidene)methyl]-1H-pyrrole](difluoroborane)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[2-[(Methylthio)(2H-pyrrol-2-ylidene)methyl]-1H-pyrrole](difluoroborane)
Reactant of Route 2
[2-[(Methylthio)(2H-pyrrol-2-ylidene)methyl]-1H-pyrrole](difluoroborane)
Reactant of Route 3
[2-[(Methylthio)(2H-pyrrol-2-ylidene)methyl]-1H-pyrrole](difluoroborane)
Reactant of Route 4
[2-[(Methylthio)(2H-pyrrol-2-ylidene)methyl]-1H-pyrrole](difluoroborane)
Reactant of Route 5
[2-[(Methylthio)(2H-pyrrol-2-ylidene)methyl]-1H-pyrrole](difluoroborane)
Reactant of Route 6
[2-[(Methylthio)(2H-pyrrol-2-ylidene)methyl]-1H-pyrrole](difluoroborane)

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